

# The CREKA Peptide: A Technical Guide to a Tumor-Targeting Agent

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## Compound of Interest

Compound Name: CREKA peptide

Cat. No.: B15551449

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Sequence: Cys-Arg-Glu-Lys-Ala (CREKA)

This technical guide provides an in-depth overview of the **CREKA peptide**, a linear pentapeptide with significant potential in targeted drug delivery and molecular imaging. Discovered through in vivo phage display, CREKA exhibits a high binding affinity for fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various pathological tissues, including tumors, atherosclerotic plaques, and sites of myocardial ischemia-reperfusion.<sup>[1]</sup> This targeted binding capability makes CREKA an invaluable tool for researchers and drug development professionals seeking to enhance the efficacy and reduce the side effects of therapeutic and diagnostic agents.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the **CREKA peptide**, highlighting its efficacy in targeted delivery and imaging applications.

Table 1: In Vitro Binding and Cellular Uptake

Parameter	System	Result	Reference
Fibrin Binding Affinity	CREKA-conjugated PEG nanoparticles	Up to 94% increase in fibrin binding ability compared to non-targeted nanoparticles.	<a href="#">[2]</a> <a href="#">[3]</a>
Cellular Uptake	CREKA-conjugated liposomal doxorubicin in 4T1 breast cancer cells	Nearly fourfold increase in cellular uptake compared to non-targeted liposomes.	<a href="#">[1]</a>
Cellular Uptake	CREKA-functionalized PEG nanoparticles in HeLa cells	Markedly higher cellular uptake compared to non-targeted or IKVAV-functionalized controls.	<a href="#">[4]</a>
Binding to Fibrin Clots	<sup>18</sup> F-NOTA-CREKA	69.31% ± 6.82% binding percentage.	<a href="#">[5]</a>

Table 2: In Vivo Targeting and Therapeutic Efficacy

Parameter	Animal Model	Result	Reference
Tumor Accumulation	IR783-labeled CMWNTs-PEG with NIR illumination	Approximately 6.4-fold higher accumulation in tumor tissues compared to the control group.	[6]
Tumor Accumulation	UMFNP-CREKA-Cy5.5	6.8-fold higher fluorescent-positive spots in the tumor compared to CREKA-Cy5.5.	[2]
Tumor Volume Reduction	DPC@ICD-Gd-Tic treatment in 4T1 breast cancer model	Approximately 70% reduction in primary tumor volume.	[1]
Lung Metastases Reduction	DPC@ICD-Gd-Tic treatment in 4T1 breast cancer model	Approximately 90% reduction in the number of lung metastases.	[1]
Cardiac Accumulation	CREKA-Mesenchymal Stem Cells (MSCs)	2.6-fold and 2.3-fold higher binding to fibrin under static and flow conditions, respectively, compared to non-targeted MSCs.	[1]
Micrometastases Detection	CREKA-Tris(Gd-DOTA)3 MRI nanoprobe	Able to detect micrometastases as small as 0.5 mm.	[2]

## Experimental Protocols

This section provides detailed methodologies for key experiments involving the **CREKA peptide**.

# Conjugation of CREKA Peptide to Iron Oxide Nanoparticles

This protocol describes the covalent attachment of the **CREKA peptide** to amine-functionalized iron oxide nanoparticles (IONPs) using a heterobifunctional crosslinker.

## Materials:

- Amine-functionalized, crosslinked dextran-coated IONPs
- Phosphate-buffered saline (PBS), pH 7.4
- N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or similar amine-to-sulfhydryl crosslinker
- Dimethyl sulfoxide (DMSO)
- **CREKA peptide** (Cys-Arg-Glu-Lys-Ala)
- Ultrafiltration columns

## Procedure:

- **Nanoparticle Preparation:** Resuspend the amine-functionalized IONPs in PBS at a concentration of 1 mg Fe/mL.
- **Crosslinker Activation:** Dissolve the AMAS crosslinker in DMSO and add it to the nanoparticle suspension at a ratio of 2.5 mg of AMAS per 2 mg of Fe. Vortex the mixture immediately.
- **Reaction with Crosslinker:** Allow the reaction to proceed for 40 minutes at room temperature with gentle agitation. This step conjugates the N-hydroxysuccinimide (NHS) ester of the crosslinker to the primary amines on the nanoparticle surface.
- **Purification:** Wash the nanoparticles with PBS using ultrafiltration columns to remove excess, unreacted crosslinker.
- **Peptide Conjugation:** Add the **CREKA peptide** to the activated nanoparticle suspension. The sulfhydryl group on the cysteine residue of CREKA will react with the maleimide group of the

crosslinker. A typical ratio is 25 mg of CREKA per 4 mg of Fe.

- Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.
- Final Purification: Wash the CREKA-conjugated IONPs extensively with PBS using ultrafiltration columns to remove any unconjugated peptide.
- Characterization: Characterize the resulting CREKA-IONPs for size, stability, and peptide conjugation efficiency.

## In Vitro Fibrin-Binding Assay

This assay quantifies the binding affinity of CREKA-conjugated nanoparticles to fibrin clots.

Materials:

- Fibrinogen solution (2 mg/mL in 0.9% NaCl)
- Thrombin solution (2.5 U/mL in 0.9% NaCl)
- Fluorescently labeled CREKA-conjugated nanoparticles
- Fluorescently labeled control nanoparticles (without CREKA)
- 96-well plate
- Incubator shaker
- Fluorescence plate reader

Procedure:

- Fibrin Clot Formation: In a 96-well plate, add 75 µL of the fibrinogen solution to each well.
- Add 30 µL of the thrombin solution to each well containing fibrinogen.
- Incubate the plate on an incubator shaker at 37°C for 5 minutes.
- Continue incubation at 37°C for 4 hours to allow for complete gel formation.

- **Binding Reaction:** Add the fluorescently labeled CREKA-conjugated nanoparticles and control nanoparticles to the wells containing the fibrin clots.
- **Incubate** for a defined period (e.g., 1 hour) at 37°C.
- **Washing:** Gently wash the wells with PBS to remove unbound nanoparticles.
- **Quantification:** Measure the fluorescence intensity in each well using a fluorescence plate reader.
- **Analysis:** Compare the fluorescence intensity of the wells treated with CREKA-conjugated nanoparticles to those treated with control nanoparticles to determine the specific binding affinity.[\[7\]](#)

## In Vivo Tumor Imaging Protocol

This protocol outlines the general steps for imaging the accumulation of CREKA-conjugated imaging agents in a tumor-bearing mouse model.[\[6\]](#)

### Materials:

- Tumor-bearing mice (e.g., 4T1-GFP-Luc2 breast cancer model)
- CREKA-conjugated imaging agent (e.g., CREKA-Cy5.0)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., Maestro FLEX In Vivo Imaging System)

### Procedure:

- **Animal Preparation:** Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
- **Agent Administration:** Intravenously inject the CREKA-conjugated imaging agent at a predetermined dose (e.g., 0.3  $\mu\text{mol/kg}$  for CREKA-Cy5.0).
- **Incubation Period:** Allow the imaging agent to circulate and accumulate at the target site for a specific duration (e.g., 4 hours).

- **Imaging:** Place the anesthetized mouse in the in vivo imaging system and acquire images at the appropriate excitation and emission wavelengths for the fluorescent label.
- **Ex Vivo Analysis (Optional):** After in vivo imaging, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the agent.
- **Data Analysis:** Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.

## Cytotoxicity Assay for CREKA-Nanoparticles

This protocol describes a method to assess the cytotoxicity of CREKA-conjugated nanoparticles on a cancer cell line.

Materials:

- Cancer cell line (e.g., HeLa)
- Cell culture medium and supplements
- CREKA-conjugated nanoparticles (with and without a cytotoxic drug like doxorubicin)
- Control nanoparticles
- 96-well cell culture plates
- MTT or similar cell viability assay kit
- Plate reader

Procedure:

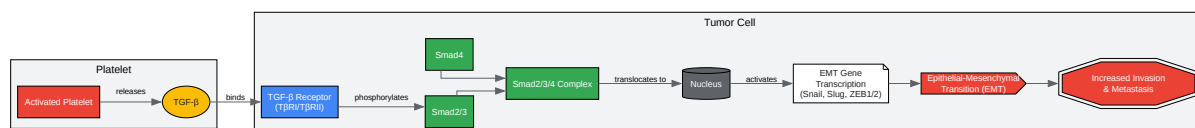
- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of CREKA-conjugated nanoparticles, control nanoparticles, and free cytotoxic drug. Include untreated cells as a control.
- **Incubation:** Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

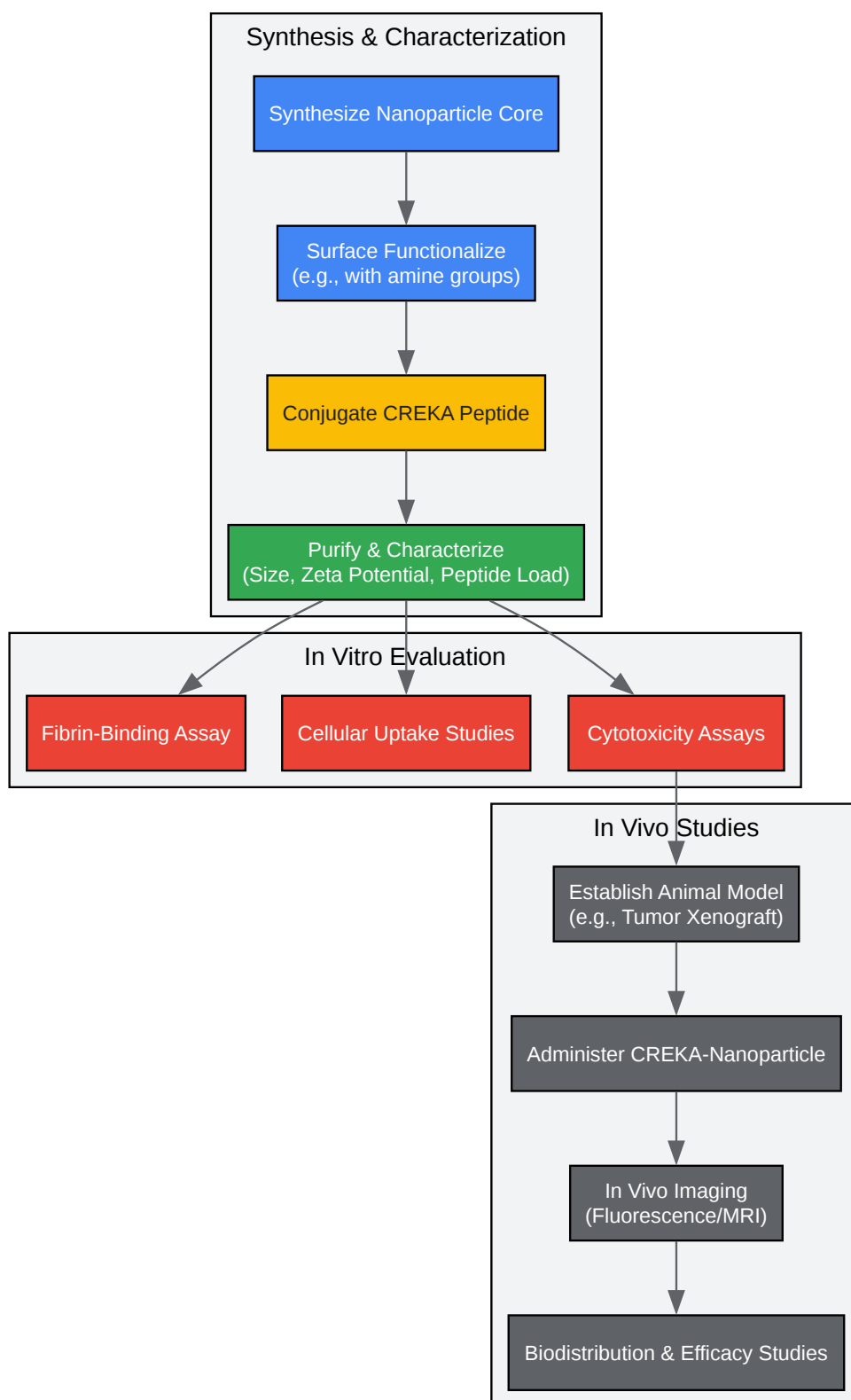
- **Cell Viability Assay:** Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay). This typically involves adding the assay reagent to the wells and incubating for a few hours.
- **Measurement:** Measure the absorbance or fluorescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the dose-dependent cytotoxicity.<sup>[8][9]</sup>

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by CREKA-based therapies and a typical experimental workflow.







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